molecular formula C14H19N5O B12267437 N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12267437
M. Wt: 273.33 g/mol
InChI Key: BZQIPLRBNISAFL-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a 1,3,4-oxadiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may act as an inhibitor, activator, or modulator of these targets, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-methyl-N-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C14H19N5O/c1-18(13-4-2-3-7-15-13)12-5-8-19(9-6-12)10-14-17-16-11-20-14/h2-4,7,11-12H,5-6,8-10H2,1H3

InChI Key

BZQIPLRBNISAFL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=NN=CO2)C3=CC=CC=N3

Origin of Product

United States

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